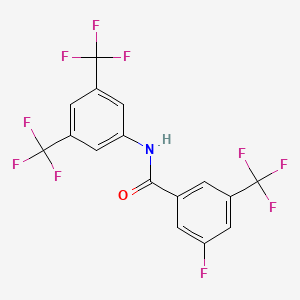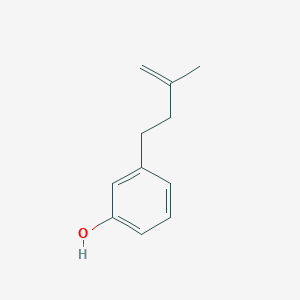
Potassium silver succinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium silver succinimide is a compound that combines potassium, silver, and succinimide. Succinimide is an organic compound with the formula (CH₂)₂(CO)₂NH, classified as a cyclic imide . This compound is notable for its applications in various fields, including electroplating and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium silver succinimide can be synthesized through the reaction of succinimide with silver nitrate and potassium carbonate. The reaction typically occurs in an aqueous solution, where succinimide acts as a complexing agent for silver ions . The reaction conditions often involve controlled temperatures and pH levels to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of succinimide silver plating solutions. These solutions contain components such as silver nitrate, succinimide, methylsulfonate, carbonate, and polyethyleneimine . The process involves electroplating, where silver is deposited onto substrates in the presence of succinimide, enhancing the stability and properties of the plating layer.
Chemical Reactions Analysis
Types of Reactions: Potassium silver succinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of silver oxide and other by-products.
Reduction: Reduction reactions can convert silver ions back to their metallic state.
Substitution: Succinimide can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and hydrazine are typical reducing agents.
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include silver oxide, metallic silver, and various substituted succinimide derivatives .
Scientific Research Applications
Potassium silver succinimide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium silver succinimide involves its interaction with molecular targets and pathways:
Electroplating: In electroplating, succinimide acts as a complexing agent, stabilizing silver ions and facilitating their deposition onto substrates.
Biological Activity: Succinimide derivatives, such as ethosuximide, bind to T-type voltage-sensitive calcium channels, modulating calcium ion entry into cells and exerting anticonvulsant effects.
Comparison with Similar Compounds
N-Bromosuccinimide: Used in organic synthesis for bromination reactions.
N-Chlorosuccinimide: Employed as a chlorinating agent in various chemical reactions.
Ethosuximide: A succinimide derivative used as an anticonvulsant.
Uniqueness: Potassium silver succinimide is unique due to its combination of potassium, silver, and succinimide, which imparts specific properties such as enhanced electroplating efficiency and potential biological activities .
Properties
CAS No. |
67893-50-9 |
|---|---|
Molecular Formula |
C8H8AgKN2O4 |
Molecular Weight |
343.13 g/mol |
IUPAC Name |
potassium;silver;5-oxo-3,4-dihydropyrrol-2-olate |
InChI |
InChI=1S/2C4H5NO2.Ag.K/c2*6-3-1-2-4(7)5-3;;/h2*1-2H2,(H,5,6,7);;/q;;2*+1/p-2 |
InChI Key |
WQMVVOKCUPKPKL-UHFFFAOYSA-L |
Canonical SMILES |
C1CC(=O)N=C1[O-].C1CC(=O)N=C1[O-].[K+].[Ag+] |
Related CAS |
123-56-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




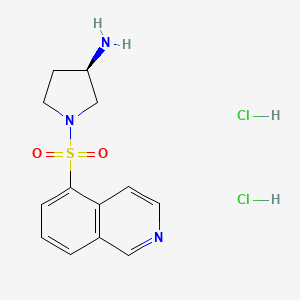
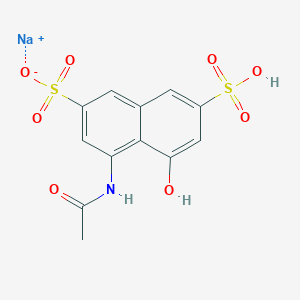

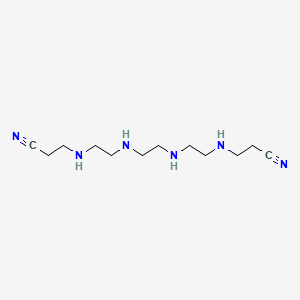

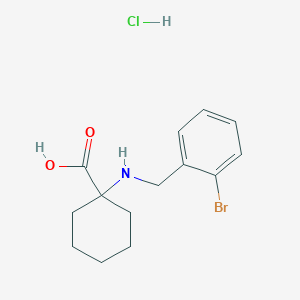
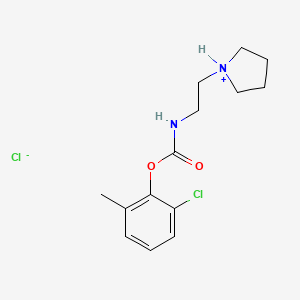
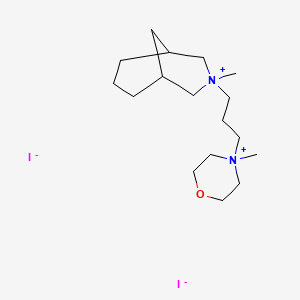
![copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride](/img/structure/B13779655.png)
